molecular formula C17H24ClN3S B5858576 4-(3-chlorophenyl)-N-cyclohexyl-1-piperazinecarbothioamide

4-(3-chlorophenyl)-N-cyclohexyl-1-piperazinecarbothioamide

Cat. No. B5858576
M. Wt: 337.9 g/mol
InChI Key: QICRCKIOVQPMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorophenyl)-N-cyclohexyl-1-piperazinecarbothioamide, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood, but it is thought to work by binding to serotonin receptors in the brain. Specifically, it has been found to bind to the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, cognition, and perception.
Biochemical and Physiological Effects:
TFMPP has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to produce hallucinations, altered perception, and changes in mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, its stimulant and hallucinogenic properties make it a useful tool for studying the effects of similar compounds.
One limitation of using TFMPP in lab experiments is that its effects are not fully understood, and it may produce unpredictable results. Additionally, its use in research is limited by ethical considerations and regulatory restrictions.

Future Directions

There are many future directions for research on TFMPP and related compounds. One area of interest is the development of new drugs that target the serotonin receptors in the brain, which could have potential therapeutic applications for a range of neurological and psychiatric disorders.
Another area of interest is the study of the long-term effects of TFMPP and similar compounds on the brain and body. This could help to better understand the risks associated with their use and inform public health policies and regulations.
Overall, TFMPP is a useful tool for scientific research, but its effects and potential applications require further study. By continuing to explore its mechanisms of action and physiological effects, researchers may be able to unlock new insights into the functioning of the brain and develop new treatments for a range of disorders.

Synthesis Methods

TFMPP is synthesized through a multi-step process that involves the reaction of 3-chlorophenylpiperazine with cyclohexylisothiocyanate in the presence of a base such as sodium hydroxide. The resulting compound is then purified through various methods, including recrystallization and column chromatography.

Scientific Research Applications

TFMPP has been used extensively in scientific research to study its effects on the central nervous system. It has been found to have both stimulant and hallucinogenic properties, making it a useful tool for studying the mechanisms of action of these types of compounds.

properties

IUPAC Name

4-(3-chlorophenyl)-N-cyclohexylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3S/c18-14-5-4-8-16(13-14)20-9-11-21(12-10-20)17(22)19-15-6-2-1-3-7-15/h4-5,8,13,15H,1-3,6-7,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICRCKIOVQPMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-chlorophenyl)-N-cyclohexylpiperazine-1-carbothioamide

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